molecular formula C19H27N3 B255874 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine

Cat. No. B255874
M. Wt: 297.4 g/mol
InChI Key: VDVPBZNQTQOKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine, commonly known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ belongs to the class of cyclopentaquinoline derivatives and has been found to exhibit promising pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of CPQ is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. CPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. CPQ has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and may be involved in its anti-inflammatory effects.
Biochemical and Physiological Effects
CPQ has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CPQ can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CPQ can inhibit tumor growth, reduce inflammation, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPQ is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. CPQ is also relatively easy to synthesize and has been shown to have good pharmacokinetic properties.
However, there are some limitations associated with the use of CPQ in lab experiments. CPQ is highly cytotoxic and can cause DNA damage, which may limit its use in certain applications. Additionally, the mechanism of action of CPQ is not fully understood, which may complicate its use in drug development.

Future Directions

There are several future directions for research on CPQ. One area of interest is the development of CPQ-based therapeutics for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of CPQ, which may provide insights into its pharmacological activities and potential therapeutic applications. Additionally, the development of new synthetic methods for CPQ may enable the production of more potent and selective derivatives.

Synthesis Methods

The synthesis of CPQ involves a multi-step process that includes the condensation of 2-amino-3-cyclopentenone with ethyl 3-oxobutanoate, followed by reduction and cyclization reactions. The final product is obtained through the alkylation of the resulting cyclopentaquinoline intermediate with N,N-diethylethylenediamine.

Scientific Research Applications

CPQ has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, CPQ has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. CPQ has also been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy.
In addition to its antitumor effects, CPQ has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells. CPQ has also been found to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

Product Name

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine

Molecular Formula

C19H27N3

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N//',N//'-diethylpropane-1,3-diamine

InChI

InChI=1S/C19H27N3/c1-3-22(4-2)14-8-13-20-19-15-9-5-6-11-17(15)21-18-12-7-10-16(18)19/h5-6,9,11H,3-4,7-8,10,12-14H2,1-2H3,(H,20,21)

InChI Key

VDVPBZNQTQOKSK-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=C2CCCC2=NC3=CC=CC=C31

Canonical SMILES

CCN(CC)CCCNC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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